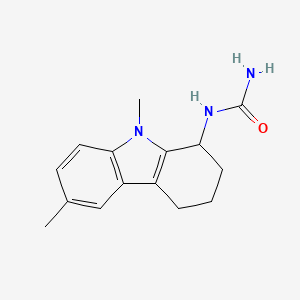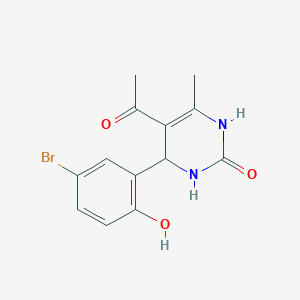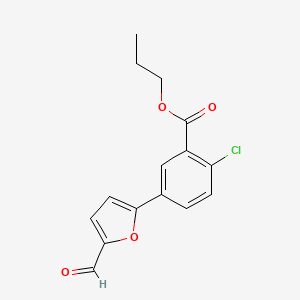
4-(diethylamino)-N,N-dimethylbenzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylamino)-N,N-dimethylbenzenecarbothioamide, commonly known as DEET, is a chemical compound that has been widely used as an insect repellent since its discovery in 1953. DEET is a colorless to yellowish liquid with a faint odor and is soluble in water, alcohol, and most organic solvents. The effectiveness of DEET as an insect repellent has been extensively studied and has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies.
Wirkmechanismus
The mechanism of action of DEET as an insect repellent is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of humans and other animals. DEET is thought to mask the scent of humans and other animals, making it more difficult for insects to locate their prey.
Biochemical and Physiological Effects:
DEET has been found to have a low toxicity profile in humans and animals when used as directed. However, exposure to high concentrations of DEET can cause skin irritation, eye irritation, and respiratory problems. DEET has also been found to have a negative impact on some aquatic organisms, including fish and amphibians.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a highly effective insect repellent that has been widely used in laboratory experiments to study the behavior and physiology of insects. However, DEET has some limitations as a research tool, including its potential toxicity to some organisms and its limited effectiveness against certain insect species.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of DEET and its properties. These include:
- Further investigation of the mechanism of action of DEET as an insect repellent
- Development of new and more effective insect repellent compounds based on the structure of DEET
- Study of the potential environmental impacts of DEET and other insect repellents on aquatic ecosystems
- Investigation of the potential health effects of long-term exposure to DEET in humans and animals.
In conclusion, DEET is a highly effective insect repellent that has been widely used for over 60 years. While DEET has some limitations as a research tool, it has been a valuable asset in the study of insect behavior and physiology. Further research is needed to fully understand the mechanism of action of DEET and to develop new and more effective insect repellent compounds.
Synthesemethoden
DEET can be synthesized through a multi-step process that involves the reaction of diethylamine with thionyl chloride to form diethylaminochlorosulfurane, which is then reacted with N,N-dimethylbenzamide to form DEET. The synthesis of DEET is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect repellent properties and has been found to be highly effective against a wide range of insects. DEET has been used in a variety of scientific research applications, including entomology, agricultural research, and public health.
Eigenschaften
IUPAC Name |
4-(diethylamino)-N,N-dimethylbenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-5-15(6-2)12-9-7-11(8-10-12)13(16)14(3)4/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSLWGIGLZRETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=S)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylamino)-N,N-dimethylbenzenecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5128727.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5128735.png)

![1-(2-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128748.png)

![5-(3,4-dihydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5128771.png)


![1-(4-iodophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5128802.png)
![methyl 3-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]phenyl}-2-cyanoacrylate](/img/structure/B5128808.png)

![2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5128821.png)

![methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}-1-phthalazinyl)benzoate](/img/structure/B5128834.png)